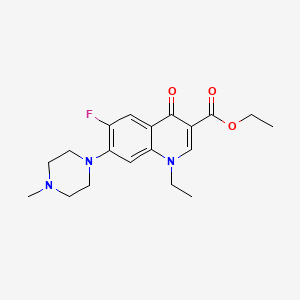

Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Vue d'ensemble

Description

This compound, also known as 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid monomethanesulfonate, has a CAS Number of 70458-95-6 . It has a molecular weight of 429.47 and its IUPAC name is 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid methanesulfonate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12 (17 (23)24)16 (22)11-8-13 (18)15 (9-14 (11)20)21-6-4-19 (2)5-7-21;1-5 (2,3)4/h8-10H,3-7H2,1-2H3, (H,23,24);1H3, (H,2,3,4) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Antibacterial Activity

Fluoroquinolones are known for their potent antibacterial properties. This compound, with a fluorine atom at the 6-position and a piperazinyl group at the 7-position, exhibits high antibacterial activity. It works by inhibiting bacterial DNA gyrase, an enzyme critical for DNA replication. This mechanism is distinct from other antibacterials, allowing it to be effective against strains resistant to other drugs .

Synthesis and Structural Modifications

Researchers have developed improved synthetic procedures for this compound, which is crucial for exploring its full potential. Structural modifications can lead to new analogues with enhanced activity or reduced side effects. The ability to modify the quinolone skeleton by incorporating substituents or by annelation opens up possibilities for creating more effective antibacterial agents .

Metal Complex Formation

Fluoroquinolones can form complexes with metals, which can be used for various applications, including as antimicrobial agents. The metal complexes may exhibit different pharmacokinetic properties or might be used in targeting specific bacterial strains .

Drug-Receptor Interaction Studies

Molecular docking studies are essential for understanding drug-receptor interactions. This compound can be used as a ligand in molecular docking simulations to predict its binding affinity and orientation within the active site of bacterial enzymes. Such studies are crucial for drug development and for predicting the efficacy of new fluoroquinolone derivatives .

Antimicrobial Activity Screening

The compound’s analogues can be screened for antimicrobial activity against various pathogens. The presence of specific substituents can influence the activity spectrum, making it a valuable tool for discovering new antimicrobials with targeted effects .

QSAR Analysis

Quantitative structure-activity relationship (QSAR) analysis is a method used to predict the properties of compounds based on their chemical structure. This compound can be used in QSAR studies to understand how different structural features contribute to its antibacterial activity and to design new compounds with optimized properties .

Pharmacokinetics and Drug Delivery

Understanding the pharmacokinetics of fluoroquinolones is essential for effective drug delivery. Research into this compound can provide insights into its absorption, distribution, metabolism, and excretion (ADME), which are critical for designing dosage regimens and delivery systems .

Resistance Mechanism Elucidation

The study of how bacteria develop resistance to fluoroquinolones is vital for maintaining their efficacy. This compound can be used in research to understand the genetic and biochemical mechanisms behind resistance, which can inform the development of next-generation antibacterials .

Safety and Hazards

Mécanisme D'action

Target of Action

It is an analog of norfloxacin , which is known to inhibit bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

As an analog of norfloxacin, this compound likely interacts with its targets, DNA gyrase and topoisomerase IV, by binding to their ATP-binding sites . This binding inhibits the re-ligation step of the DNA breakage-reunion process, leading to breaks in the DNA, rapid cell death, and ultimately, the elimination of bacterial infections .

Biochemical Pathways

The compound’s interaction with DNA gyrase and topoisomerase IV disrupts the DNA replication process . This disruption prevents the bacteria from multiplying and spreading, effectively stopping the infection in its tracks .

Pharmacokinetics

Norfloxacin is well absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and multiplication . By targeting and inhibiting essential bacterial enzymes, the compound disrupts DNA replication, leading to DNA damage and bacterial cell death .

Propriétés

IUPAC Name |

ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O3/c1-4-22-12-14(19(25)26-5-2)18(24)13-10-15(20)17(11-16(13)22)23-8-6-21(3)7-9-23/h10-12H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGDMGCSHVIWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2874998.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875000.png)

![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2875003.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide](/img/structure/B2875004.png)

![(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2875005.png)

![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name)](/img/structure/B2875012.png)